4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its broad-spectrum pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The incorporation of sulfonamide groups into the quinoxaline framework enhances its therapeutic potential and biomedical applications .
Preparation Methods
The synthetic routes typically involve the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The sulfonamide groups are then introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides under basic conditions . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in cellular processes. For example, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in folate synthesis, leading to antimicrobial effects . Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide is unique due to the presence of both quinoxaline and sulfonamide moieties, which confer a broad range of pharmacological activities. Similar compounds include:
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Sulfamethazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Properties
Molecular Formula |
C20H16FN5O4S2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H16FN5O4S2/c21-13-5-9-16(10-6-13)32(29,30)26-20-19(24-17-3-1-2-4-18(17)25-20)23-14-7-11-15(12-8-14)31(22,27)28/h1-12H,(H,23,24)(H,25,26)(H2,22,27,28) |
InChI Key |
MWGWVBXFMONEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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